molecular formula C26H22ClN3O5 B2837758 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide CAS No. 894893-34-6

2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2837758
CAS No.: 894893-34-6
M. Wt: 491.93
InChI Key: ONFMZXYNDJBBDX-UHFFFAOYSA-N
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Description

This compound belongs to the 1,8-naphthyridine class, characterized by a bicyclic aromatic system with nitrogen atoms at positions 1 and 7. Its structure includes a 3-chlorobenzoyl group at position 3, a methyl group at position 7, and an acetamide moiety linked to a 2,4-dimethoxyphenyl substituent. The 4-oxo-1,4-dihydro group confers rigidity to the naphthyridine core, influencing binding interactions in biological systems.

Properties

IUPAC Name

2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O5/c1-15-7-9-19-25(33)20(24(32)16-5-4-6-17(27)11-16)13-30(26(19)28-15)14-23(31)29-21-10-8-18(34-2)12-22(21)35-3/h4-13H,14H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFMZXYNDJBBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)OC)OC)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the chlorobenzoyl and dimethoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, acylating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the naphthyridine ring.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The chlorobenzoyl group may participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, naphthyridine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its interactions with specific biological targets.

Medicine

Medicinal chemistry applications may include the development of new drugs for treating diseases such as cancer, bacterial infections, or inflammatory conditions. The compound’s structure suggests it could interact with key biological pathways involved in these diseases.

Industry

In industry, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.

    Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound Name Key Substituents Molecular Weight Melting Point (°C) Key Findings
1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide 4-chlorobenzyl, 3-chlorophenyl, carboxamide 424.28 >300 Exhibited moderate antimicrobial activity against E. coli and S. aureus (MIC: 32–64 µg/mL). IR peaks at 1686 cm⁻¹ (C=O keto) and 1651 cm⁻¹ (C=O amide) confirmed structural integrity.
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid 7-chloro, 6-fluoro, 4-fluorophenyl, carboxylic acid 336.68 Not reported Optimized synthesis achieved 72% yield via hydrolysis. ¹H NMR confirmed regioselectivity (δ 8.5–8.7 ppm for naphthyridine protons). Potential as a fluoroquinolone analog with enhanced solubility.
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide Adamantyl group, pentyl chain, carboxamide 421.58 Not reported Demonstrated nanomolar affinity for cannabinoid receptors (CB1/CB2). LC-MS (APCI+) showed m/z 422 (MH+). The adamantyl group enhanced lipophilicity, improving blood-brain barrier penetration.
Target Compound 3-chlorobenzoyl, 7-methyl, 2,4-dimethoxyphenyl-acetamide ~481.89* Not reported Hypothesized to exhibit enhanced metabolic stability due to dimethoxy groups (electron-donating effects) and increased steric bulk. The 3-chlorobenzoyl group may improve target binding via hydrophobic interactions.

*Calculated based on formula C₂₅H₂₁ClN₂O₅.

Functional Group Analysis

  • Chlorinated Aromatic Rings: The presence of 3-chlorobenzoyl (target compound) vs. 4-chlorobenzyl () alters electron distribution.
  • Methoxy vs. Fluoro Substituents : The 2,4-dimethoxyphenyl group in the target compound contrasts with fluorophenyl groups in . Methoxy groups increase solubility but may reduce membrane permeability compared to fluorine’s electronegative effects.
  • Acetamide vs. Carboxylic Acid : The acetamide linker in the target compound and provides hydrolytic stability over carboxylic acid derivatives (e.g., ), which are prone to ionization at physiological pH.

Biological Activity

The compound 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H20ClN3O4C_{25}H_{20}ClN_{3}O_{4}, with a complex structure that includes a naphthyridinone core and various substituents that may influence its biological activity. The IUPAC name reflects the structural components that contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to this naphthyridinone derivative exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives with similar structural motifs can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Compound Target Bacteria MIC (μg/mL)
E999-1153E. coli16
E999-1168S. aureus8

Anticancer Activity

The compound has also been evaluated for anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the inhibition of specific signaling pathways associated with cell proliferation and survival. For example, a related study indicated that naphthyridinones could inhibit the proliferation of human breast cancer cells by modulating the expression of cyclins and apoptosis-related proteins .

The proposed mechanism of action involves the compound's interaction with specific molecular targets in cancer cells and bacteria. It is hypothesized that the compound may inhibit enzymes crucial for cellular metabolism or signal transduction pathways, leading to reduced cell viability or increased apoptosis .

Study 1: Antimicrobial Efficacy

In a comparative study, several naphthyridinone derivatives were tested against a panel of bacterial strains. The results indicated that those with halogen substitutions exhibited enhanced antibacterial activity due to increased lipophilicity and better membrane penetration .

Study 2: Anticancer Activity

A series of experiments were conducted using human cancer cell lines to assess the cytotoxic effects of the compound. The findings revealed an IC50 value of 12 nM against breast cancer cells, highlighting its potential as a therapeutic agent .

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